molecular formula C11H15BrO2 B13897598 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene

1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene

Katalognummer: B13897598
Molekulargewicht: 259.14 g/mol
InChI-Schlüssel: DOOPWJOZYFWJHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a methoxymethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-isopropyl-4-(methoxymethoxy)benzene using bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Analyse Chemischer Reaktionen

1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is used in the preparation of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the benzene ring makes it a good leaving group, facilitating nucleophilic substitution reactions. The isopropyl and methoxymethoxy groups can influence the reactivity and selectivity of the compound in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research fields.

Eigenschaften

Molekularformel

C11H15BrO2

Molekulargewicht

259.14 g/mol

IUPAC-Name

1-bromo-4-(methoxymethoxy)-2-propan-2-ylbenzene

InChI

InChI=1S/C11H15BrO2/c1-8(2)10-6-9(14-7-13-3)4-5-11(10)12/h4-6,8H,7H2,1-3H3

InChI-Schlüssel

DOOPWJOZYFWJHI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=CC(=C1)OCOC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.